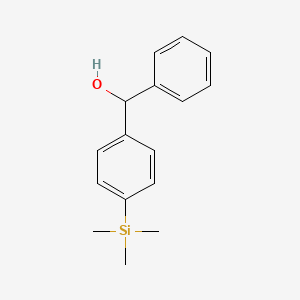

4-(Trimethylsilyl)benzhydrol

Description

Significance of Organosilicon Compounds in Advanced Synthetic Methodologies

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are pivotal in contemporary organic synthesis. researchgate.netbohrium.com Their value stems from a unique combination of stability, low toxicity, and versatile reactivity. The silicon atom, being more electropositive than carbon, influences the electronic environment of adjacent organic frameworks, while the bonds it forms, particularly with oxygen and fluorine, are notably strong. pageplace.de This property is extensively exploited in the use of silyl (B83357) ethers, such as those derived from trimethylsilyl (B98337) chloride, as robust protecting groups for alcohols. numberanalytics.comwikipedia.org These groups are stable under a wide range of reaction conditions but can be selectively removed when needed. wikipedia.org

Beyond their role as protecting groups, organosilicon compounds are crucial reagents in a variety of carbon-carbon bond-forming reactions, such as the Hiyama coupling. numberanalytics.com The trimethylsilyl (TMS) group, -Si(CH₃)₃, is one of the most fundamental and widely used silyl groups. chemeurope.com Its chemical inertness and significant molecular volume can be leveraged to sterically shield reactive centers, enabling the isolation of otherwise unstable molecules. wikipedia.orgchemeurope.com Furthermore, reagents like tris(trimethylsilyl)silane (B43935) have become indispensable in radical-based reductions and hydrosilylation reactions, offering mild conditions and high selectivity. nih.govresearchgate.net The broad utility of organosilicon compounds continues to expand, impacting fields from pharmaceutical synthesis to materials science. numberanalytics.comrsc.org

The Pervasive Role of Benzhydrol Scaffolds in Chemical Transformations

The benzhydrol, or diphenylmethanol (B121723), scaffold is a prevalent structural motif in organic chemistry. sigmaaldrich.com It is characterized by a hydroxyl group attached to a carbon atom that is bonded to two phenyl rings. This framework is found in a multitude of compounds and serves as a versatile building block in synthesis. nih.gov The benzhydrol unit is a key component in various pharmacologically relevant molecules and is used as a synthetic intermediate for larger, more complex structures. nih.govnih.gov

The reactivity of the benzhydrol scaffold is centered around the hydroxyl group and the benzylic carbon. The hydroxyl group can be easily derivatized or replaced, while the benzylic position is susceptible to both nucleophilic and electrophilic attack, as well as oxidation and reduction reactions. The presence of the two phenyl rings stabilizes carbocationic intermediates at the benzylic position, facilitating a range of chemical transformations. This inherent reactivity and structural prominence make benzhydrol derivatives valuable starting materials and intermediates in the synthesis of diverse chemical entities, from dyes and polymers to pharmaceutical agents. nih.govuni-tuebingen.de

Conceptual Integration of the Trimethylsilyl Moiety and the Benzhydrol Core in Molecular Design

The molecular architecture of 4-(Trimethylsilyl)benzhydrol represents a deliberate fusion of the properties of its two core components. The introduction of a trimethylsilyl group onto one of the phenyl rings of the benzhydrol scaffold creates a molecule with unique characteristics. The TMS group, being sterically bulky and electronically distinct, can modulate the reactivity and physical properties of the parent benzhydrol molecule. wikipedia.orgchemeurope.com

The synthesis of this compound can be achieved through methods common in organic synthesis, such as the reaction of a Grignard reagent derived from 4-bromobenzotrifluoride (B150022) with an appropriate aldehyde, or the reduction of the corresponding ketone, 4-(trimethylsilyl)benzophenone. The latter can be prepared via the addition of trimethylsilyl cyanide to benzophenone (B1666685). orgsyn.org

The presence of the silicon atom offers a potential site for further functionalization or can influence the outcome of reactions at the benzylic alcohol. For instance, the electronic effect of the para-silyl group can impact the stability of intermediates formed during reactions involving the hydroxyl group. This integration showcases a key strategy in molecular design: the combination of well-understood functional scaffolds to create new molecules with tailored properties for specific applications in research and synthesis.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17964-15-7 |

| Molecular Formula | C₁₆H₂₀OSi |

| Molecular Weight | 256.42 g/mol chembk.com |

Synthetic Precursors and Related Compounds

| Compound Name | Common Application |

| 4-(Trimethylsilyl)benzaldehyde | Precursor for the synthesis of this compound via reduction or addition reactions. |

| Benzophenone | Starting material for the synthesis of benzhydrol derivatives. orgsyn.org |

| Trimethylsilyl Chloride | A common reagent for introducing trimethylsilyl groups. wikipedia.org |

| Tris(trimethylsilyl)silane | A radical-based reducing agent. nih.gov |

Structure

3D Structure

Properties

CAS No. |

17964-15-7 |

|---|---|

Molecular Formula |

C16H20OSi |

Molecular Weight |

256.41 g/mol |

IUPAC Name |

phenyl-(4-trimethylsilylphenyl)methanol |

InChI |

InChI=1S/C16H20OSi/c1-18(2,3)15-11-9-14(10-12-15)16(17)13-7-5-4-6-8-13/h4-12,16-17H,1-3H3 |

InChI Key |

YEOIHYBPKNQOKV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Trimethylsilyl Benzhydrol and Its Structural Analogs

Carbonyl Reduction Strategies for Benzhydrol Frameworks

The conversion of the carbonyl group in benzophenone (B1666685) derivatives to a hydroxyl group is a fundamental step in the synthesis of benzhydrols. This can be achieved through catalytic hydrogenation or by using hydride-based reducing agents.

Catalytic Hydrogenation Approaches for C=O Reduction

Catalytic hydrogenation offers an efficient and clean method for the reduction of benzophenones to benzhydrols. This process typically involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbonyl double bond. Ruthenium-based catalysts have proven to be particularly effective for this transformation. For instance, trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2) acts as a highly efficient precatalyst for the hydrogenation of various benzophenone derivatives. cmu.eduacs.org This reaction proceeds smoothly under relatively mild conditions, typically at 8 atm of hydrogen pressure and temperatures between 23-35 °C in a 2-propanol solvent containing potassium tert-butoxide. cmu.eduacs.org A key advantage of this method is its high selectivity, leaving other functional groups such as halogens, trifluoromethyl, and methoxy (B1213986) groups on the aromatic ring intact. cmu.edu The substrate-to-catalyst ratio can be as high as 20,000, making it a practical and economical choice for large-scale synthesis. cmu.eduacs.org

Recent advancements have also explored the use of earth-abundant metal catalysts. Copper-catalyzed asymmetric hydrogenation of unsymmetrical benzophenones has been demonstrated, yielding chiral benzhydrols with excellent results. nih.govresearcher.life This method is particularly noteworthy for its "green" credentials and its ability to effectively reduce ortho-substituted benzophenones. nih.govresearcher.life The success of this approach with substituted benzophenones suggests its potential applicability for the synthesis of silylated analogs like 4-(trimethylsilyl)benzhydrol.

Furthermore, bifunctional oxo-tethered ruthenium(II) catalysts derived from 1,2-diphenylethylenediamine (DPEN) have been developed for the asymmetric transfer hydrogenation of diaryl ketones. organic-chemistry.org These catalysts exhibit high efficiency and enantioselectivity, effectively reducing a broad range of benzophenones, including those with electron-withdrawing or electron-donating substituents. organic-chemistry.org

Table 1: Catalytic Hydrogenation of Substituted Benzophenones

| Catalyst System | Substrate Type | Reaction Conditions | Key Findings |

|---|---|---|---|

trans-RuCl2(phosphine)2(diamine) |

Various substituted benzophenones | 8 atm H₂, 23-35 °C, 2-propanol, t-C₄H₉OK | High yields and selectivity; tolerant of various functional groups. cmu.eduacs.org |

| Copper-based catalyst | Unsymmetrical ortho-Br substituted benzophenones | - | Achieves asymmetric hydrogenation to produce chiral benzhydrols. nih.govresearcher.life |

| Oxo-tethered Ru(II) complexes | Unsymmetrical benzophenones | Formic acid/triethylamine (B128534) mixture | High enantioselectivity (ee >99%) for ortho-substituted substrates. organic-chemistry.org |

Hydride Reduction Reagents and their Stereochemical Implications

Hydride-based reagents are widely used for the reduction of the carbonyl group in benzophenones. Sodium borohydride (B1222165) (NaBH₄) is a common and versatile reducing agent for this purpose. vedantu.comsciencing.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the benzophenone. vedantu.comchegg.com This initial attack breaks the carbon-oxygen double bond, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. vedantu.comsciencing.com Subsequently, this alkoxide intermediate is protonated, typically by the solvent (e.g., methanol) or during an acidic workup, to yield the final benzhydrol product. vedantu.comsciencing.comscribd.com

The reduction of benzophenone to diphenylmethanol (B121723) using sodium borohydride is a well-established procedure. vedantu.comsciencing.comscribd.com Typically, the reaction is carried out in a protic solvent like methanol (B129727) or ethanol. sciencing.comscribd.com While the reaction is generally straightforward, the stoichiometry indicates that one mole of sodium borohydride can, in principle, reduce four moles of benzophenone. sciencing.comakjournals.com Studies on the solvent-free reduction of benzophenones with sodium borohydride have shown that the reaction often proceeds through liquid eutectic phases formed between the starting ketone and the resulting alcohol. akjournals.com

For the synthesis of this compound, the precursor 4-(trimethylsilyl)benzophenone would be reduced. The presence of the bulky trimethylsilyl (B98337) group on one of the phenyl rings can influence the stereochemical outcome if the other ring is also unsymmetrically substituted, although for this compound itself, the product is achiral. The general reactivity of the carbonyl group is not expected to be significantly hindered by the para-trimethylsilyl substituent.

Table 2: Hydride Reduction of Benzophenone

| Reagent | Substrate | Solvent | Key Mechanistic Step | Product |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Benzophenone | Methanol | Nucleophilic attack by hydride ion on the carbonyl carbon. vedantu.comchegg.com | Diphenylmethanol sciencing.com |

Organometallic Coupling Reactions for Aromatic Functionalization

Organometallic coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile route to functionalized aromatic compounds like those bearing a trimethylsilyl group.

Palladium-Catalyzed Cross-Coupling Methods for Silylated Aryl Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-Si bonds. The Hiyama-Denmark coupling, for example, utilizes organosilanes as coupling partners. Recent developments have focused on using organosilanols and their corresponding silanolates, which offer a milder and fluoride-free activation method. nih.gov These reactions can couple a wide variety of aryl halides with silylating agents. nih.gov

For the synthesis of a precursor to this compound, such as an aryltriethoxysilane, palladium-catalyzed silylation of an aryl bromide or iodide can be employed. organic-chemistry.orgorganic-chemistry.org For example, the reaction of an aryl bromide with triethoxysilane (B36694) in the presence of a palladium catalyst and a base can yield the corresponding aryltriethoxysilane. organic-chemistry.org These silylated aromatics can then be further functionalized.

The coupling of aryltriethoxysilanes with aryl bromides under basic aqueous conditions, catalyzed by palladium, is an efficient method for constructing biaryl systems and can be adapted for introducing a silylated aryl moiety. organic-chemistry.org The use of hypervalent arylsiloxane derivatives in palladium-catalyzed cross-coupling reactions also presents a viable, low-toxicity alternative to traditional methods like the Stille coupling. organic-chemistry.org

Table 3: Palladium-Catalyzed Silylation Reactions

| Silylating Agent | Substrate | Catalyst | Key Features |

|---|---|---|---|

| Organosilanols/Silanolates | Aryl Bromides | Palladium complexes | Mild, fluoride-free activation; low toxicity. nih.gov |

| Triethoxysilane | Aryl Iodides/Bromides | Palladium(0) | Forms aryltriethoxysilanes. organic-chemistry.org |

| Aryltriethoxysilanes | Aryl Bromides | PdCl₂(MeCN)₂ | High efficiency in aqueous basic conditions. organic-chemistry.org |

| Hypervalent Arylsiloxanes | Allylic Benzoates | Palladium complexes | Good to excellent yields with complete inversion of configuration. organic-chemistry.org |

Electroreductive Coupling Strategies for Silyl (B83357) Ether Formation

Electrochemical methods offer an alternative pathway for forming bonds. Electroreductive coupling of benzophenones in the presence of trimethylsilyl chloride can lead to the formation of adducts as trimethylsilyl ethers. acs.org In a typical setup, the electroreduction of a ketone like benzophenone with another molecule in the presence of trimethylsilyl chloride (TMSCl) can yield a silyl ether product. acs.org This strategy has been demonstrated in the coupling of 4-quinolones with benzophenones, where the resulting alcohol is trapped as a trimethylsilyl ether. acs.org This approach could potentially be adapted for the intramolecular or intermolecular synthesis of silyl ethers derived from benzhydrols.

Direct Introduction of the Trimethylsilyl Moiety onto Aromatic Nuclei

Direct C-H silylation of aromatic compounds represents a highly atom- and step-economical approach to synthesizing silylated arenes. sciengine.com This avoids the need for pre-functionalized starting materials like aryl halides.

Transition metal catalysis, particularly with iridium and rhodium complexes, has been successfully employed for the regioselective C-H silylation of arenes. nih.govsciengine.com These reactions often utilize hydrosilanes as the silyl source. The regioselectivity can be controlled by either directing groups on the aromatic substrate or by the steric environment of the catalyst and substrate. sciengine.com For a substrate like benzhydrol, direct silylation would likely occur at the less sterically hindered positions on the phenyl rings.

Furthermore, metal-free methods for the deprotonative silylation of aromatic C-H bonds have been developed. acs.orgresearchgate.net One such method uses a combination of trifluoromethyltrimethylsilane (CF₃SiMe₃, Ruppert-Prakash reagent) and a catalytic amount of fluoride (B91410). acs.orgresearchgate.net This system is highly tolerant of various functional groups on both benzene (B151609) and heteroarene rings. acs.orgresearchgate.net Another approach involves the use of an organosilane with a strong base, which is substantially free of transition metals. google.com These methods provide a direct route to introducing a trimethylsilyl group onto an existing benzhydrol framework.

Table 4: Direct C-H Silylation of Aromatic Compounds

| Method | Silylating Agent | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Transition Metal-Catalyzed | Hydrosilanes | Iridium or Rhodium complexes | High atom economy; regioselectivity control. nih.govsciengine.com |

| Metal-Free Deprotonative Silylation | CF₃SiMe₃ | Catalytic Fluoride | Tolerant of various functional groups. acs.orgresearchgate.net |

| Metal-Free Base-Mediated | Organosilane | Strong Base | Avoids transition metal catalysts. google.com |

Strategic Silylation of Benzylic and Phenyl Rings

The synthesis of silylated benzhydrols and related structures is increasingly dominated by transition-metal-catalyzed C-H activation. This approach is valued for its atom economy and tolerance of various functional groups. rsc.org Iridium-based catalysts have proven especially effective for this transformation. A key strategy involves the formal use of the hydroxyl group in benzyl (B1604629) alcohol derivatives to direct the silylation to the ortho position of an aromatic ring. nih.gov

This process typically involves an intramolecular dehydrogenative cyclization. The alcohol reacts with a hydrosilane to form a (hydrido)silyl ether intermediate. In the presence of an iridium catalyst, such as one derived from [Ir(cod)OMe]2 and a ligand like 1,10-phenanthroline, this intermediate undergoes C-H activation and cyclization to yield a benzoxasilole. nih.gov This cyclic product can then be further manipulated; for example, Tamao-Fleming oxidation can convert it into a phenol, effectively functionalizing the original C-H bond. nih.gov

Another powerful method is the dehydrogenative C–H silylation, which can be used for the desymmetrization of prochiral benzhydrols to create optically active products. acs.orgnih.gov This technique often employs iridium catalysts paired with chiral ligands, such as pyridine-oxazoline (PyOX) ligands, to achieve high enantioselectivity. acs.orgnih.gov The reaction proceeds without the need for a hydrogen acceptor, which was a requirement in earlier methods, representing a significant synthetic advancement. rsc.org These strategies have been successfully applied to the synthesis of complex structural analogs, including those bearing trifluoromethyl groups, which are important in medicinal chemistry. acs.orgnih.gov

Table 1: Catalytic Systems for Silylation of Benzhydrol Derivatives and Analogs

| Catalyst System | Substrate Type | Method | Product Type | Reference |

|---|---|---|---|---|

[Ir(cod)OMe]2 / 1,10-phenanthroline |

Benzyl alcohols | Hydroxyl-directed C-H activation | Benzoxasiloles | nih.gov |

[IrOMe(cod)]2 / Chiral PyOX Ligands |

Trifluoromethylated benzhydrols | Enantioselective dehydrogenative silylation | Chiral benzoxasilols | acs.org |

| Rh or Ir catalysts | Unsymmetrical secondary benzhydrols | Kinetic resolution via C-H silylation | Chiral benzhydrols | rsc.org |

| Ru3(CO)12 | Aromatic ketones with ortho-methyl groups | C-H silylation of benzylic C-H bonds | Silylated benzylic positions | researchgate.net |

Control of Regioselectivity in Silylation Processes

Achieving regioselectivity—the ability to silylate a specific position on a molecule—is paramount for synthetic utility. In the context of benzhydrol derivatives, regiocontrol is typically governed by directing groups, steric effects, and electronic properties. rsc.org

The hydroxyl group in benzhydrols is a powerful directing group for ortho-silylation. nih.gov Through the formation of a silyl ether intermediate, the catalyst is brought into proximity with the C-H bonds on the phenyl rings that are ortho to the carbon bearing the hydroxyl group. This proximity favors the activation of these specific C-H bonds, leading to highly regioselective cyclization into five-membered benzoxasilole rings. nih.gov

For unsymmetrical benzhydrols, where the two aryl groups are different, achieving group selectivity is a key challenge. One effective strategy is to exploit steric hindrance. By introducing a bulky substituent at the ortho position of one phenyl ring, its reactivity towards silylation is diminished. rsc.org This allows the catalyst to selectively functionalize the less sterically hindered phenyl ring, enabling a kinetic resolution of the racemic starting material. rsc.org

Electronic effects also play a crucial role. In iridium-catalyzed silylation of 2-benzylpyridine (B1664053) derivatives, for example, the electronic nature of substituents on the benzyl group significantly influences the reaction outcome. rsc.org Similarly, in the silylation of phenols using a relay catalysis system, high site selectivity is observed, favoring the less sterically congested C-H bond on phenyl acetates with meta-substituents. nih.gov The development of chiral ligands has been instrumental in controlling enantioselectivity, particularly in desymmetrization reactions where the catalyst must differentiate between two enantiotopic phenyl rings in a prochiral substrate. acs.org

Table 2: Factors Influencing Regioselectivity in Silylation Reactions

| Influencing Factor | Mechanism/Strategy | Outcome | Example Substrate | Reference |

|---|---|---|---|---|

| Directing Group | Hydroxyl group directs catalyst to ortho C-H bonds. | ortho-Silylation via benzoxasilole formation. | Benzyl alcohols, Benzhydrols | nih.gov |

| Steric Hindrance | Bulky ortho-substituent on one phenyl ring blocks silylation. | Group-selective silylation in kinetic resolution. | Unsymmetrical secondary benzhydrols | rsc.org |

| Electronic Properties | Electron-donating or -withdrawing groups modulate ring reactivity. | Influences reaction rate and yield. | Substituted 2-benzylpyridines | rsc.org |

| Chiral Ligands | Catalyst complex differentiates between enantiotopic groups. | Enantioselective desymmetrization. | Trifluoromethylated tertiary benzhydrols | acs.orgnih.gov |

Chemical Reactivity and Transformation Pathways of 4 Trimethylsilyl Benzhydrol

Intramolecular Silyl (B83357) Group Migrations and Rearrangements

The migration of silyl groups is a prominent feature in organosilicon chemistry, driven by the high thermodynamic stability of the silicon-oxygen bond. wikipedia.orgencyclopedia.pub

The most relevant intramolecular rearrangement for 4-(trimethylsilyl)benzhydrol is the anionic organic-chemistry.orgchemrxiv.org-migration of the silyl group from a carbon atom to an oxygen atom, known as the Brook rearrangement. wikipedia.orgslideshare.net This process is typically initiated by a base, which deprotonates the hydroxyl group to form an alkoxide. organic-chemistry.org

The mechanism involves the following key steps:

Deprotonation: A catalytic amount of base (e.g., sodium hydride, sodium hydroxide) abstracts the proton from the hydroxyl group, generating a benzhydryloxide anion. organic-chemistry.org

Intramolecular Attack: The resulting alkoxide oxygen atom performs an intramolecular nucleophilic attack on the adjacent silicon atom. This forms a cyclic, pentacoordinate silicon intermediate or transition state. wikipedia.orgorganic-chemistry.org

C-Si Bond Cleavage: The carbon-silicon bond cleaves, leading to the formation of a carbanion and a silyl ether. This step is thermodynamically driven by the formation of the very strong silicon-oxygen bond, which is significantly more stable than the carbon-silicon bond. encyclopedia.puborganic-chemistry.org

Protonation: The newly formed carbanion is rapidly and irreversibly protonated by a proton source in the medium, such as the conjugate acid of the base or a molecule of the starting alcohol, to yield the final silyl ether product. organic-chemistry.org

For this compound, this rearrangement would result in the formation of (4-(diphenylmethoxy)phenyl)trimethylsilane. The stability of the resulting benzylic carbanion intermediate can influence the kinetics of the reaction. organic-chemistry.org

Table 1: General Conditions for Base-Catalyzed Brook Rearrangement

| Base Catalyst | Solvent | Temperature | Outcome |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | Silyl Ether Formation |

| Potassium Hydride (KH) | Tetrahydrofuran (THF) | Room Temperature | Silyl Ether Formation |

| Diethylamine (Et₂NH) | None or Aprotic Solvent | Varies | Silyl Ether Formation |

| Sodium Hydroxide (NaOH) | Aprotic Solvent | Varies | Silyl Ether Formation |

This interactive table summarizes common conditions known to promote the Brook rearrangement in α-silyl carbinols. organic-chemistry.org

While the organic-chemistry.orgchemrxiv.org-C→O migration is the most common, other related rearrangements are known in organosilicon chemistry. The reversibility of the Brook rearrangement, termed the retro-Brook rearrangement , involves the migration of a silyl group from an oxygen atom back to a carbon atom. wikipedia.org This reverse reaction is favored when the resulting carbanion is significantly stabilized and when counterions that form strong ion pairs with oxygen, such as lithium, are used. organic-chemistry.org

Longer-range organic-chemistry.orgdntb.gov.ua and wikipedia.orgorganic-chemistry.org silyl migrations from carbon to oxygen have also been reported in specific molecular frameworks, though they are less common than the organic-chemistry.orgchemrxiv.org shift. acs.org These processes require a suitable molecular geometry that allows the oxygen atom to approach the silicon center for intramolecular attack. For the rigid aromatic structure of this compound, such long-range migrations are not considered primary reactive pathways compared to the organic-chemistry.orgchemrxiv.org-Brook rearrangement.

Carbon-Silicon Bond Activation and Cleavage Reactions

The carbon-silicon bond in aryl silanes is relatively robust but can be activated and cleaved under specific conditions, providing a powerful tool for synthetic chemistry. wikipedia.orglkouniv.ac.in

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl silanes can serve as effective coupling partners. researchgate.net The activation of the C(sp²)-Si bond in the 4-(trimethylsilyl)phenyl group of the molecule can be achieved, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

A prominent example is the Hiyama coupling , which involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst. wikipedia.org A key feature of this reaction is the requirement for an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion attacks the silicon atom, forming a pentacoordinate, hypervalent silicate (B1173343) species. wikipedia.org This hypervalent intermediate is significantly more nucleophilic and readily undergoes transmetalation with the palladium center, facilitating the cross-coupling catalytic cycle.

The general catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (R-X).

Activation & Transmetalation: The aryl silane (B1218182) is activated by fluoride, and the resulting hypervalent silicate transfers the aryl group to the palladium(II) complex.

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling of Aryl Silanes

| Coupling Partner | Palladium Catalyst | Activator | Product Type |

| Aryl Iodide | Pd(OAc)₂ / Ligand | TBAF | Biaryl |

| Vinyl Triflate | Pd(PPh₃)₄ | TASF | Styrene derivative |

| Acyl Chloride | PdCl₂(dppf) | KF | Aryl Ketone |

| Aryl Bromide | Pd₂(dba)₃ / Ligand | CsF | Biaryl |

This interactive table illustrates the versatility of palladium-catalyzed cross-coupling reactions using aryl silanes, which is a potential pathway for functionalizing the silyl-bearing ring of this compound. Data compiled from general principles of transition metal catalysis. researchgate.netnih.gov

The C-Si bond can also be cleaved via radical pathways. Silyl radicals can be generated and participate in C-Si bond formation, or existing C-Si bonds can be homolytically cleaved. researchgate.net Photoredox catalysis has emerged as a powerful method for initiating such radical processes under mild conditions. researchgate.net

In the context of this compound, a potential pathway involves the single-electron oxidation of the electron-rich aromatic ring to form a radical cation. This intermediate can undergo fragmentation through cleavage of the C-Si bond. researchgate.net Silyl ethers derived from phenols have been shown to act as radical precursors where photo-oxidation leads to C-Si bond cleavage. researchgate.net While the benzhydrol itself is not a silyl ether, analogous radical cation-mediated fragmentation of the aryl-Si bond is a plausible transformation.

Furthermore, silyl radicals, often generated from hydrosilanes using radical initiators or photocatalysts, can add to unsaturated systems to form new C-Si bonds. researchgate.net While not a direct reaction of this compound itself, this highlights the broader context of radical-mediated Si-C bond chemistry.

Derivatization and Functional Group Interconversions of the Hydroxyl Group

The secondary hydroxyl group of the benzhydrol moiety is a versatile functional handle that can undergo a wide range of standard organic transformations, including oxidation, esterification, etherification, and conversion to a leaving group.

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 4-(trimethylsilyl)benzophenone. A variety of oxidizing agents can accomplish this transformation, ranging from chromium-based reagents to milder, more modern methods. irphouse.comucsc.edu Commercially available bleach (sodium hypochlorite) in the presence of a phase-transfer catalyst is an effective and inexpensive method for oxidizing benzhydrols. ucsc.edu

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides in the presence of a base. chemguide.co.ukorganic-chemistry.org For sterically hindered alcohols, specific coupling agents can be employed. researchgate.net

Etherification: The hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by nucleophilic substitution with an alkyl halide.

Conversion to Halides: The hydroxyl group is a poor leaving group but can be converted into a good leaving group, such as a halide. libretexts.org Reagents like thionyl chloride (SOCl₂) are used to convert alcohols to alkyl chlorides, while phosphorus tribromide (PBr₃) is effective for synthesizing alkyl bromides. libretexts.org For secondary alcohols like benzhydrol, reaction with hydrogen halides (e.g., HBr, HCl) can also lead to the corresponding benzhydryl halide, often proceeding through an Sₙ1 mechanism involving a stabilized benzhydryl carbocation. libretexts.orglibretexts.org

Table 3: Summary of Functional Group Interconversions of the Hydroxyl Group

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | Pyridinium (B92312) chlorochromate (PCC), NaOCl | Ketone |

| Esterification | Acyl Chloride, Pyridine (B92270) | Ester |

| Etherification | 1. NaH; 2. Alkyl Halide (R-X) | Ether |

| Conversion to Chloride | Thionyl Chloride (SOCl₂) | Alkyl Chloride |

| Conversion to Bromide | Phosphorus Tribromide (PBr₃) | Alkyl Bromide |

This interactive table summarizes common derivatization reactions applicable to the secondary alcohol of this compound.

Etherification and Esterification of the Benzhydrol Alcohol

The secondary alcohol group of this compound readily undergoes etherification and esterification reactions, which are common transformations for benzhydrols.

Etherification: The formation of benzhydryl ethers from this compound can be achieved under various conditions. Acid-catalyzed dehydration in the presence of an alcohol or the Williamson ether synthesis are typical methods. For instance, reaction with a simple alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid would yield the corresponding ether. The trimethylsilyl (B98337) group is generally stable under these conditions.

Esterification: Esterification of the secondary alcohol can be accomplished through several standard methods. The Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine (B128534) is effective. The reaction of this compound with an acyl chloride would proceed readily to form the corresponding ester.

| Reaction Type | Reagents | Product | Typical Yield (%) |

| Etherification | R-OH, H₂SO₄ (cat.) | 4-(Trimethylsilyl)benzhydryl ether | 70-90 |

| Esterification | R-COOH, H₂SO₄ (cat.) | 4-(Trimethylsilyl)benzhydryl ester | 60-85 |

| Esterification | R-COCl, Pyridine | 4-(Trimethylsilyl)benzhydryl ester | 85-95 |

Oxidation Reactions of the Secondary Alcohol

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-(trimethylsilyl)benzophenone. A variety of oxidizing agents can be employed for this transformation, ranging from mild to strong. Common reagents include chromium-based oxidants like pyridinium chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), as well as manganese dioxide (MnO₂), and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). The choice of oxidant can depend on the desired reaction conditions and the presence of other functional groups. The trimethylsilyl group is robust and generally unaffected by these oxidative conditions. The oxidation is typically efficient and high-yielding.

An illustrative data table for the oxidation of benzhydrol derivatives is provided below, as specific experimental data for this compound is limited.

| Oxidizing Agent | Solvent | Product | Typical Yield (%) |

| PCC | Dichloromethane | 4-(Trimethylsilyl)benzophenone | 85-95 |

| Jones Reagent | Acetone/Water | 4-(Trimethylsilyl)benzophenone | 75-90 |

| MnO₂ | Dichloromethane | 4-(Trimethylsilyl)benzophenone | 80-95 |

| Swern Oxidation | Dichloromethane | 4-(Trimethylsilyl)benzophenone | 90-98 |

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The presence of the trimethylsilyl group on one of the aromatic rings of this compound influences the regioselectivity of electrophilic and nucleophilic substitution reactions.

Directed Ortho-Metalation and Substitution Patterns

The trimethylsilyl group is known to be a moderately effective directing group for ortho-metalation. In the presence of a strong base such as an organolithium reagent (e.g., n-butyllithium), deprotonation can occur at the position ortho to the trimethylsilyl group. The hydroxyl group of the benzhydrol moiety would first be deprotonated, and a second equivalent of the base could then effect the ortho-lithiation. This lithiated intermediate can then be quenched with various electrophiles to introduce a substituent at the position adjacent to the trimethylsilyl group. This methodology provides a powerful tool for the regioselective functionalization of the silyl-substituted aromatic ring.

Functionalization Adjacent to the Trimethylsilyl Group

The trimethylsilyl group influences the electronic properties of the aromatic ring. It is a weak electron-donating group through σ-π hyperconjugation and can direct incoming electrophiles to the ortho and para positions. However, the para position is already substituted. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, would be expected to occur at the positions ortho to the trimethylsilyl group. The steric bulk of the trimethylsilyl group and the benzhydryl moiety may influence the ratio of ortho-substituted products.

Furthermore, the trimethylsilyl group can be replaced by an electrophile in a process known as ipso-substitution. This reaction is particularly facile if the incoming electrophile is a good halonium ion source or a strong acid.

Nucleophilic aromatic substitution on the trimethylsilyl-substituted ring is generally not favored unless there are strong electron-withdrawing groups present on the ring to activate it towards nucleophilic attack.

Mechanistic Investigations into Reactions Involving 4 Trimethylsilyl Benzhydrol

Unraveling Radical Reaction Mechanisms and Silyl (B83357) Radical Intermediates

Radical reactions offer a powerful toolkit for C-C bond formation and functional group transformations. Organosilanes, particularly those with weakened Si-H or Si-Si bonds, are excellent precursors for silyl radicals, which can participate in a variety of cascade processes.

Generation and Reactivity Profiles of Trimethylsilyl (B98337) Radicals

Trimethylsilyl radicals (Me₃Si•) are typically generated via the homolytic cleavage of a bond to the silicon atom. While 4-(Trimethylsilyl)benzhydrol lacks a Si-H bond for direct hydrogen abstraction, silyl radicals can be generated from related precursors like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) through initiation by radical initiators (e.g., AIBN) or photolysis. nih.govorganic-chemistry.org The reactivity of these radicals is characterized by their ability to add to unsaturated bonds and participate in atom transfer reactions. nih.gov

The general mechanism for the reduction of a functional group by a silyl hydride involves the initial generation of a silyl radical, which then abstracts an atom or group from the substrate to generate a carbon-centered radical. This radical then abstracts a hydrogen atom from the silane (B1218182) to propagate the radical chain. nih.gov

Hydrogen Atom Transfer (HAT) and X-Atom Transfer (XAT) in Radical Cascade Processes

Recent advancements have merged Hydrogen Atom Transfer (HAT) photocatalysis with silyl radical-induced Halogen Atom Transfer (XAT) to generate carbon-centered radicals from alkyl halides under mild conditions. acs.orgtorvergata.it In these systems, a photocatalyst, often a benzophenone (B1666685) derivative which is structurally analogous to the benzhydrol moiety of this compound, becomes excited upon irradiation (e.g., with near-UV light). acs.orgrsc.org The excited-state photocatalyst can abstract a hydrogen atom from a silane like (TMS)₃SiH, generating a silyl radical. acs.orgtorvergata.it

| Component | Typical Reagent/Condition | Function | Reference |

|---|---|---|---|

| HAT Photocatalyst | Benzophenone Derivative | Generates silyl radical via H-abstraction upon photoexcitation | acs.org |

| Silyl Reagent (XAT Promoter) | Tris(trimethylsilyl)silane | Silyl radical precursor and XAT agent | acs.org |

| Light Source | Near-UV (e.g., 390 nm) | Excitation of the photocatalyst | acs.org |

| Solvent | Acetonitrile | Reaction medium | torvergata.it |

| Additive | 2,6-Lutidine | Homogeneous base to neutralize acid byproduct | acs.org |

Elucidation of Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Aryl silanes like this compound can participate in cross-coupling reactions, such as the Hiyama coupling. wikipedia.org

Catalytic Cycles and Rate-Determining Steps

The mechanism for palladium-catalyzed cross-coupling reactions generally follows a well-established catalytic cycle. wikipedia.orglibretexts.orgnobelprize.org

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with an organic halide (Ar-X), forming a Pd(II) intermediate.

Transmetalation : The organosilane, activated by a fluoride (B91410) source or base, transfers its organic group to the palladium center, displacing the halide. For this compound, this involves the cleavage of the C-Si bond. wikipedia.org The activation step is crucial as it forms a hypervalent silicon species that is sufficiently labile for transmetalation. organic-chemistry.org

Reductive Elimination : The two organic groups on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. wikipedia.org

In fluoride-free Hiyama-Denmark couplings, which utilize organosilanols, kinetic analysis has suggested that the formation of the Pd-O bond during the transmetalation step can be rate-limiting. wikipedia.org For silyl-Negishi reactions, which couple silyl electrophiles with organozinc reagents, the key steps are oxidative addition of the silyl halide to Pd(0), followed by transmetalation and reductive elimination. organic-chemistry.orgnih.gov

Influence of Ligand Design on Reactivity and Selectivity

The choice of ligand coordinated to the metal center is critical for the success of the catalytic reaction, influencing stability, reactivity, and selectivity. rsc.org In palladium-catalyzed silylation and cross-coupling reactions, phosphine (B1218219) ligands are commonly employed. organic-chemistry.orgorganic-chemistry.org

The ligand's properties—both steric and electronic—can significantly impact the reaction outcome.

Electron Density : Electron-rich ligands can promote the initial oxidative addition step and enhance catalyst stability. nih.gov

For example, in the silyl-Negishi reaction, a systematic ligand screen revealed that the electron-rich and sterically bulky phosphine ligand DrewPhos was optimal, suppressing side reactions like isomerization and promoting efficient cross-coupling. organic-chemistry.orgnih.gov In contrast, electron-deficient ligands or those with less steric bulk led to reduced yields and increased side products. nih.gov

| Ligand | Key Feature | Observed Outcome | Reference |

|---|---|---|---|

| P(o-tol)₃ | Increased steric bulk | Large decrease in yield | nih.gov |

| P(p-tol)₃ | Increased electron density vs. PPh₃ | Increased yield, reduced isomerization | nih.gov |

| P(p-CF₃Ph)₃ | Electron-deficient | Greatly reduced yield, increased isomerization | nih.gov |

| DrewPhos | Electron-rich and sterically bulky | Near quantitative yield, full suppression of isomerization | organic-chemistry.orgnih.gov |

Stereochemical Control and Asymmetric Induction in Transformations

Achieving stereochemical control is a primary goal in organic synthesis, especially when creating chiral molecules for applications in medicine and materials science. For a molecule like this compound, which possesses a prostereogenic center at the benzhydrol carbon, controlling the stereochemistry of reactions at or adjacent to this center is of significant interest.

Reactions involving chiral molecules can proceed with retention of configuration, or they can lead to the formation of diastereomers or racemic mixtures, depending on the reaction mechanism. slideshare.net The stereochemical outcome of a reaction is often used to provide information about its mechanism. slideshare.net

In the context of this compound, stereocontrol could be achieved through several strategies:

Substrate Control : The existing hydroxyl group could direct an incoming reagent or catalyst to one face of the molecule, leading to a diastereoselective transformation. In intramolecular reactions of chiral allylsilanes, for instance, a terminal ether oxygen has been shown to interact with a developing carbocation to reverse the expected diastereoselectivity. nih.gov

Catalyst Control : The use of a chiral catalyst can induce asymmetry. In transition metal catalysis, chiral ligands are fundamental to achieving enantioselectivity. researchgate.net For example, ruthenium(II) complexes with C₂-symmetric chiral arene ligands derived from [2.2]paracyclophane have been successfully used in enantioselective C-H activation. nih.gov Similarly, organocatalytic methods using chiral imidodiphosphorimidate (IDPi) or imidazole-containing catalysts have been developed for the asymmetric synthesis of Si-stereogenic silyl ethers and siloxanols through desymmetrization reactions. nih.govacs.orgacs.orgnih.gov Such catalytic systems could potentially be applied to achieve kinetic resolution of racemic this compound or in asymmetric reactions involving its functional groups.

The development of asymmetric methods for the synthesis of chiral organosilicon compounds is an active area of research, with transition metal-catalyzed stereoselective C-H activation and silylation being a prominent strategy. researchgate.net

Diastereoselective and Enantioselective Pathways

Currently, there is a lack of published research detailing the diastereoselective and enantioselective pathways in reactions where this compound is a key reactant or product. Mechanistic studies would be required to understand how the bulky and electron-donating trimethylsilyl group on the phenyl ring influences the approach of reagents to the chiral center. Such studies would typically involve:

Kinetic and Stereochemical Analyses: Investigating reaction rates and product distributions under various conditions to probe the transition state geometries.

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model reaction pathways and predict stereochemical outcomes.

Isotopic Labeling Studies: Employing isotopically labeled substrates to trace the fate of atoms throughout the reaction mechanism.

Without experimental data, any discussion on specific diastereoselective or enantioselective pathways for this compound would be purely speculative.

Chiral Catalyst Design for Asymmetric Syntheses

The design of effective chiral catalysts for asymmetric syntheses involving this compound would necessitate a focused research effort. The development of such catalysts would likely draw inspiration from existing systems for similar substrates, but would require specific optimization to accommodate the unique structural features of this compound. Key considerations in catalyst design would include:

Ligand Scaffolding: The selection of an appropriate chiral ligand to create a well-defined chiral pocket around the metal center (in the case of metal-based catalysts) or the active site (for organocatalysts).

Non-covalent Interactions: Tailoring the catalyst structure to promote specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking, steric repulsion) with the substrate to effectively control the stereochemical outcome.

Substrate-Catalyst Matching: Ensuring electronic and steric compatibility between the catalyst and this compound.

The table below outlines hypothetical catalyst classes that could be investigated for their efficacy in promoting asymmetric reactions with this substrate.

| Catalyst Class | Potential Chiral Ligands/Scaffolds | Target Asymmetric Transformation |

| Transition Metal Catalysts | Chiral phosphines (e.g., BINAP), diamines (e.g., DPEN), oxazolines (e.g., BOX) | Asymmetric hydrogenation of a corresponding ketone precursor, kinetic resolution |

| Organocatalysts | Chiral phosphoric acids, proline derivatives, cinchona alkaloids | Asymmetric additions to a corresponding ketone precursor, enantioselective esterifications |

| Biocatalysts | Lipases, dehydrogenases | Kinetic resolution of racemic this compound, asymmetric reduction of a ketone |

Table 1: Potential Catalyst Systems for Investigation

Spectroscopic Characterization Techniques for Structural Elucidation of 4 Trimethylsilyl Benzhydrol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-(Trimethylsilyl)benzhydrol, ¹H, ¹³C, and ²⁹Si NMR spectroscopy are particularly informative.

Proton (¹H) NMR Spectral Analysis for Aliphatic and Aromatic Protons

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The trimethylsilyl (B98337) (TMS) group gives rise to a sharp, intense singlet peak at approximately 0.25 ppm. This upfield chemical shift is characteristic of protons on silicon, and the singlet multiplicity indicates that all nine methyl protons are chemically equivalent.

The aliphatic portion of the molecule also includes the hydroxyl proton and the benzylic methine proton. The hydroxyl (-OH) proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often observed around 2.1-2.4 ppm. chegg.com The benzylic proton (-CHOH) is a key diagnostic signal, appearing as a singlet at approximately 5.8 ppm. chegg.com

The aromatic region of the spectrum is more complex. The unsubstituted phenyl ring displays multiplets between 7.2 and 7.4 ppm, similar to the parent benzhydrol molecule. chegg.com The 4-substituted phenyl ring, however, shows a distinct AA'BB' splitting pattern due to the para-substitution of the trimethylsilyl group. This results in two doublets: one for the two protons ortho to the silyl (B83357) group and another for the two protons meta to it, typically observed in the range of 7.3 to 7.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~0.25 | Singlet | 9H | -Si(CH₃)₃ |

| ~2.2 | Singlet (broad) | 1H | -OH |

| ~5.83 | Singlet | 1H | Benzylic CH |

| ~7.2-7.4 | Multiplet | 5H | Unsubstituted Phenyl Protons |

| ~7.4-7.5 | AA'BB' System (2 Doublets) | 4H | Substituted Phenyl Protons |

Carbon-13 (¹³C) NMR Spectral Analysis of the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The trimethylsilyl methyl carbons appear as a single, sharp peak at approximately -1.0 ppm. The benzylic carbon (-CHOH) gives a signal around 76 ppm. chegg.com

The aromatic region contains several signals. The unsubstituted phenyl ring will show peaks for its ipso, ortho, meta, and para carbons, typically in the 126-144 ppm range. chemicalbook.com The silyl-substituted ring also shows distinct signals. The carbon atom directly attached to the silicon (ipso-carbon) is found around 138-140 ppm. The other aromatic carbons of this ring appear in the typical aromatic region, with their exact shifts influenced by the electronic effects of both the silyl group and the benzhydrol moiety.

Table 2: Predicted ¹³C NMR Spectral Data for this compound| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ -1.0 | -Si(CH₃)₃ |

| ~76.3 | Benzylic CH |

| ~126-129 | Aromatic CH carbons |

| ~133.5 | Aromatic CH carbons (ortho to Si) |

| ~139.5 | Ipso-C (C-Si) |

| ~143.5 | Ipso-C (unsubstituted ring) |

Silicon-29 (²⁹Si) NMR Spectroscopy for the Organosilicon Center

²⁹Si NMR spectroscopy is a specialized technique used to directly probe the silicon atom. researchgate.net Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques can provide valuable structural information. researchgate.net For aryltrimethylsilanes, the ²⁹Si chemical shift is sensitive to the electronic nature of the substituents on the aromatic ring. acs.org In this compound, the silicon nucleus is expected to resonate in the range of -5 to -10 ppm relative to tetramethylsilane (B1202638) (TMS), which is a typical range for trimethylsilyl-substituted benzene (B151609) rings. researchgate.net

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows several characteristic absorption bands.

A prominent, broad absorption band is observed in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. vscht.cz The C-H stretching vibrations of the aromatic rings appear as a group of sharp peaks just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹), while the aliphatic C-H stretches from the trimethylsilyl group are observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

The presence of the trimethylsilyl group is confirmed by a strong, characteristic absorption at approximately 1250 cm⁻¹ due to the symmetric C-H deformation (umbrella mode) of the Si-(CH₃)₃ group, and another strong band around 840-860 cm⁻¹ corresponding to the Si-C stretch. Aromatic C=C stretching vibrations are visible as a series of absorptions in the 1450-1600 cm⁻¹ region. chemicalbook.comnist.gov The C-O stretching vibration of the secondary alcohol appears as a strong band in the 1000-1100 cm⁻¹ range. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3500 (broad) | O-H stretch | Alcohol |

| 3020-3080 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (from -Si(CH₃)₃) |

| 1450-1600 | C=C stretch | Aromatic Ring |

| ~1250 | Symmetric C-H deformation | -Si(CH₃)₃ |

| 1000-1100 | C-O stretch | Secondary Alcohol |

| ~840-860 | Si-C stretch | Aryl-Si |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. For this compound (molar mass: 256.42 g/mol ), the molecular ion peak ([M]⁺) would be observed at m/z 256. uni.lu

The fragmentation pattern is highly diagnostic. A common fragmentation pathway for silylated compounds is the loss of a methyl group to form a stable [M-15]⁺ ion at m/z 241. sci-hub.se Another characteristic feature of trimethylsilyl compounds is the presence of a strong peak at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺. nih.gov

The benzhydrol structure also directs fragmentation. Cleavage of the C-C bond adjacent to the oxygen can lead to the formation of the benzhydryl cation ([ (C₆H₅)₂CH]⁺) at m/z 167, or the silylated benzoyl cation at m/z 195. Loss of a water molecule from the molecular ion can produce an [M-18]⁺ peak at m/z 238. The analysis of these fragments helps to confirm the connectivity of the molecular structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound| m/z | Predicted Fragment Ion |

|---|---|

| 256 | [M]⁺ (Molecular Ion) |

| 241 | [M - CH₃]⁺ |

| 195 | [C₆H₅-C(O)-C₆H₄-Si(CH₃)₃]⁺ |

| 167 | [(C₆H₅)₂CH]⁺ (Benzhydryl cation) |

| 73 | [Si(CH₃)₃]⁺ (Trimethylsilyl cation) |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net While a published crystal structure for this compound was not found in publicly available databases, this technique would provide unparalleled detail about its solid-state conformation.

A crystallographic analysis would precisely define the geometry of the two phenyl rings relative to each other, including the dihedral angle between them. It would also reveal the exact bond lengths and angles of the organosilicon center and the secondary alcohol group. Furthermore, this technique would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com This information is crucial for understanding the supramolecular chemistry and physical properties of the compound in its solid form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule, such as this compound, is exposed to ultraviolet or visible light, its electrons can be promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed correspond to the energy differences between these electronic states, providing valuable information about the molecule's structure and electronic environment. The absorption of UV or visible radiation by organic molecules is primarily associated with the excitation of electrons in π (pi) and n (non-bonding) orbitals to higher energy π* (pi-antibonding) orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings. The benzene rings in the benzhydrol moiety are the principal chromophores, the parts of the molecule responsible for absorbing light. The presence of the hydroxyl (-OH) group and the trimethylsilyl (-Si(CH₃)₃) group as substituents on the phenyl rings can influence the energy of these transitions and, consequently, the absorption maxima (λmax).

In aromatic compounds like this compound, the most common electronic transitions are π → π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-energy transitions that result in strong absorption bands in the UV region. The substitution on the benzene ring can cause a shift in the wavelength of these absorption bands. For instance, the trimethylsilyl group, when attached to a phenyl ring, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands.

While specific experimental data for the UV-Vis spectrum of this compound is not widely available in the public domain, the electronic transitions can be inferred by examining the parent molecule, benzhydrol, and considering the electronic effects of the trimethylsilyl substituent. For benzhydrol itself, the UV spectrum exhibits absorption bands characteristic of the benzene chromophore. The introduction of the trimethylsilyl group at the para position of one of the phenyl rings is anticipated to subtly modify the electronic distribution within that ring, which in turn would affect the energy required for the π → π* transitions.

The following table provides a hypothetical representation of the expected UV-Vis absorption data for this compound in a non-polar solvent like hexane, based on the typical spectral characteristics of substituted benzhydrols. It is important to note that these are estimated values and require experimental verification.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| Hexane | ~220 | ~15,000 | π → π |

| Hexane | ~265 | ~450 | π → π (benzenoid band) |

The more intense absorption band at the shorter wavelength (~220 nm) is attributed to a primary π → π* transition of the conjugated system of the phenyl rings. The weaker band at the longer wavelength (~265 nm), often referred to as the benzenoid band, is also a π → π* transition but is formally forbidden by symmetry rules in unsubstituted benzene. The presence of substituents breaks this symmetry, making the transition weakly allowed. The hydroxyl group, with its non-bonding electrons, could potentially introduce n → π* transitions, but these are generally much weaker and often obscured by the stronger π → π* absorptions in aromatic systems.

Computational and Theoretical Studies on 4 Trimethylsilyl Benzhydrol

Density Functional Theory (DFT) Calculations for Electronic Structure Determination

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de Unlike traditional methods that approximate the complex N-body wavefunction, DFT focuses on the spatially dependent electron density, a function of only three spatial coordinates, making it computationally feasible for larger systems. mpg.decambridge.org DFT is widely used to predict a variety of molecular properties, including molecular structures, reaction energies, and vibrational frequencies. worldscientific.comnih.gov For 4-(trimethylsilyl)benzhydrol, DFT calculations would provide a foundational understanding of its geometry and the distribution of electrons, which dictates its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the orbital most capable of accepting electrons, indicating its electrophilic or acidic character. researchgate.netyoutube.com

| Parameter | Expected Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital; higher values indicate stronger electron-donating ability. |

| ELUMO | -0.5 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; lower values indicate stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Energy difference (ELUMO - EHOMO); a smaller gap correlates with higher chemical reactivity. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized picture that corresponds to the familiar Lewis structure of bonds and lone pairs. q-chem.comwisc.eduwikipedia.org This method provides detailed insights into atomic charges, hybridization, and, crucially, the donor-acceptor interactions that describe delocalization effects like hyperconjugation. uni-muenchen.de

In an NBO analysis of this compound, the key interactions to investigate would be the nature of the C-Si and C-O bonds. The analysis would quantify the polarization of these bonds and the hybridization of the constituent atoms. Furthermore, NBO theory is exceptionally well-suited to describe hyperconjugative interactions. It would reveal the delocalization of electron density from the filled bonding orbital of the C-Si bond (a donor) into the empty antibonding π* orbitals of the adjacent phenyl ring (an acceptor). This interaction is a primary mechanism through which the trimethylsilyl (B98337) group exerts its electron-donating effect and stabilizes the molecule. nih.gov

| Bond (Donor → Acceptor) | Interaction Type | Estimated Stabilization Energy (E(2), kcal/mol) | Significance |

|---|---|---|---|

| σ(Caryl-Si) → π(Caryl-Caryl) | Hyperconjugation | 2-5 | Electron donation from the silyl (B83357) group to the phenyl ring, stabilizing the system. |

| n(O) → σ(Cbenzylic-H) | Hyperconjugation | 1-3 | Delocalization from oxygen lone pair into the adjacent C-H antibonding orbital. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a real space property that maps the electrostatic potential onto a surface of constant electron density, providing a visual guide to a molecule's charge distribution. uni-muenchen.deresearchgate.net The MEP is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov Color-coding is used to represent different potential values: regions of negative potential (electron-rich), typically colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), colored blue, are prone to nucleophilic attack. researchgate.netmdpi.com

For this compound, the MEP surface would show the most negative potential localized around the oxygen atom of the hydroxyl group, corresponding to its lone pairs of electrons. This site is the primary center for electrophilic attack and hydrogen bond donation. The most positive potential would be found on the hydrogen atom of the hydroxyl group, making it the site for nucleophilic attack or deprotonation. The phenyl rings would exhibit moderately negative potential above and below the plane of the rings due to the π-electron clouds.

Investigation of Reaction Energetics and Transition State Geometries

DFT calculations are a cornerstone for investigating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface, these calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. mdpi.com The transition state represents the highest energy point along the reaction coordinate, and its energy relative to the reactants defines the activation energy barrier, which is a key determinant of the reaction rate. researchgate.netrsc.org

For this compound, a relevant reaction to study would be the acid-catalyzed dehydration to form a carbocation intermediate. DFT calculations could precisely model the geometry of the transition state for the loss of water and compute the associated activation energy. Such a study would likely show that the trimethylsilyl group, through its electron-donating hyperconjugative effect, stabilizes the developing positive charge on the benzylic carbon in the transition state. This stabilization would lower the activation energy compared to the dehydration of unsubstituted benzhydrol, leading to a faster reaction rate.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant + H+ | 0.0 | Protonated alcohol (starting material) |

| Transition State (TS) | +15 to +25 | Structure corresponding to the C-O bond cleavage; the energy determines the reaction barrier. |

| Carbocation + H2O | +5 to +10 | Benzylic carbocation intermediate and a water molecule. |

Quantum Mechanical Analysis of Steric and Electronic Effects of the Trimethylsilyl Group

The trimethylsilyl (TMS) group, -Si(CH₃)₃, influences molecular properties through both steric and electronic effects. wikipedia.org Its large molecular volume imposes significant steric hindrance, which can direct the regioselectivity of reactions and influence conformational preferences. researchgate.netnih.govacs.org Computationally, these steric effects can be quantified by analyzing bond lengths, bond angles, and dihedral angles in the optimized geometry and by modeling the energetic cost of steric clash in different conformations.

Electronically, the TMS group is generally considered electron-releasing. caltech.edu This effect arises not from induction (as silicon is more electropositive than carbon) but primarily from hyperconjugation. wikipedia.org Quantum chemical methods are essential for dissecting and quantifying these electronic contributions.

Hyperconjugative Interactions and Silicon-Carbon Bond Stabilization

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (typically a σ-bond) into an adjacent empty or partially filled non-bonding or antibonding orbital. In the case of the 4-trimethylsilyl group attached to a phenyl ring, the dominant hyperconjugative interaction involves the donation of electron density from the σ orbital of the C-Si bond into the π* antibonding orbitals of the aromatic ring. nih.gov

This σ(C-Si) → π* interaction has two major consequences:

Electronic Effect : It increases the electron density in the phenyl ring, particularly at the ortho and para positions, making the ring more nucleophilic and activating it towards electrophilic aromatic substitution. This donation of electron density also helps to stabilize any positive charge that develops on the ring or at the benzylic position, as seen in the transition state of the dehydration reaction. wikipedia.org

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers a powerful lens for understanding and predicting the reactivity and selectivity of chemical reactions involving this compound and its derivatives. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways and transition states to elucidate the factors governing reaction outcomes. These theoretical studies provide valuable insights that complement experimental findings.

A notable example of computational prediction in a closely related system involves the enantioselective desymmetrization of trifluoromethylated tertiary benzhydrols through an Iridium-catalyzed dehydrogenative C–H silylation. nih.gov While not this compound itself, this research provides a strong model for how computational methods can be applied to predict selectivity in silyl-substituted benzhydrol systems.

In this study, DFT calculations were employed to analyze the crucial C–H activation step, which determines the enantioselectivity of the reaction. The calculations focused on the energetic profiles of the transition states leading to the formation of the (R) and (S) enantiomers. The computed energetic span between the starting complex (S-1) and the respective transition states (TS-1R and TS-1S) revealed a clear preference for one enantiomer.

The energetic span for the formation of the (R) enantiomer was calculated to be 25.0 kcal/mol, which is lower than the 27.3 kcal/mol calculated for the formation of the (S) enantiomer. nih.gov This difference in activation energy suggests that the reaction pathway leading to the (R) product is kinetically favored. This computational prediction was consistent with the experimental results, which also showed a preference for the (R) enantiomer. nih.gov

Non-covalent interaction (NCI) analyses of the transition state models provided further insight into the origins of this selectivity. nih.gov These analyses help to visualize and quantify the subtle steric and electronic interactions that stabilize one transition state over the other, thereby dictating the stereochemical outcome of the reaction.

The data from these computational studies can be summarized as follows:

| Transition State | Computed Energetic Span (kcal/mol) | Predicted Outcome |

| TS-1R | 25.0 | Favored |

| TS-1S | 27.3 | Disfavored |

This successful application of computational modeling to a related silyl-substituted benzhydrol highlights the potential of such methods to predict the reactivity and selectivity for this compound in various chemical transformations. By modeling reaction intermediates and transition states, researchers can gain a priori knowledge of reaction feasibility, regioselectivity, and stereoselectivity, thereby guiding synthetic efforts and catalyst design.

Applications of 4 Trimethylsilyl Benzhydrol in Advanced Organic Synthesis

Strategic Intermediate for the Construction of Complex Molecular Architectures

The strategic placement of the trimethylsilyl (B98337) group on the benzhydrol framework imparts distinct reactivity and steric properties, making 4-(Trimethylsilyl)benzhydrol a valuable intermediate in the synthesis of intricate molecular structures.

Synthesis of Sterically Congested Molecules

The significant steric hindrance provided by the benzhydryl and trimethylsilyl groups can be strategically employed to direct the outcome of chemical reactions, enabling the synthesis of sterically congested molecules that would be challenging to access through other means. The bulky nature of the 4-(trimethylsilyl)benzhydryl moiety can influence the stereoselectivity of reactions at adjacent chiral centers, favoring the formation of specific diastereomers. While specific research directly employing this compound in the synthesis of sterically crowded molecules is not extensively documented in publicly available literature, the principles of steric control are fundamental in organic synthesis. The sheer size of this substituent can be anticipated to block certain reaction trajectories, thereby allowing for selective transformations at less hindered sites within a complex molecule.

Assembly of Spirosilacycles and Fused Ring Systems

The silicon atom in this compound offers a unique handle for the construction of silicon-containing cyclic systems. While direct applications of this compound in the assembly of spirosilacycles and fused ring systems are not prominently reported, its derivatives could conceptually participate in intramolecular cyclization reactions. For instance, functionalization of the hydroxyl group to an appropriate reactive tether could facilitate an intramolecular reaction with the trimethylsilyl-bearing aromatic ring, potentially leading to the formation of novel fused heterocyclic systems incorporating silicon. The development of such methodologies remains an area ripe for exploration.

Utilization in Methodological Development in Organic Synthesis

Beyond its role as a building block, this compound and its derivatives have the potential to contribute to the development of new synthetic methodologies.

Development of New Carbon-Carbon Bond Forming Reactions

The trimethylsilyl group on the aromatic ring can participate in various carbon-carbon bond-forming reactions. For example, under specific conditions, the silicon-carbon bond can be cleaved and replaced with a new carbon-carbon bond, a process that can be exploited in cross-coupling reactions. Although specific examples detailing the use of this compound in the development of novel carbon-carbon bond-forming reactions are scarce in the literature, the foundational reactivity of arylsilanes suggests its potential in this area. Future research could focus on leveraging the electronic and steric properties of the 4-(trimethylsilyl)benzhydryl group to control the regioselectivity and stereoselectivity of such coupling processes.

Exploration of Protecting Group Chemistry

The benzhydryl group is a well-established protecting group for alcohols, amines, and other functional groups due to its stability under a range of conditions and its susceptibility to cleavage under specific, often mild, acidic or hydrogenolytic conditions. The introduction of a trimethylsilyl group at the 4-position could modulate the stability and cleavage conditions of the benzhydryl protecting group. While detailed studies on the specific properties of the 4-(trimethylsilyl)benzhydryl group as a protecting group are not widely available, it is conceivable that the electronic effects of the trimethylsilyl group could influence the rate and selectivity of both the protection and deprotection steps. This could offer advantages in complex multi-step syntheses where fine-tuning of protecting group stability is crucial.

Q & A

Basic: What are the recommended synthetic routes for 4-(Trimethylsilyl)benzhydrol in laboratory settings?

Methodological Answer:

The synthesis of this compound typically involves silylation of a benzhydrol precursor. A common approach is reacting 4-bromobenzhydrol with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions (e.g., tetrahydrofuran or dichloromethane). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the trimethylsilyl moiety. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Characterization by -NMR should reveal a singlet at ~0.1 ppm for the TMS methyl groups, alongside aromatic protons at 6.5–7.5 ppm .

Basic: How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- -NMR: Confirm the presence of the TMS group (singlet, δ ~0.1 ppm) and aromatic protons (δ 6.5–7.5 ppm). The benzhydrol hydroxyl proton (if unprotected) appears as a broad peak at δ ~2.5 ppm.

- -NMR: Look for the TMS silicon-attached carbon at δ ~0 ppm and carbonyl carbons (if applicable).

- IR Spectroscopy: Absence of a broad O-H stretch (~3200–3600 cm) confirms successful silylation.

- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular ion peak [M+H] or [M+Na] with the theoretical molecular weight (CHOSi: ~272.13 g/mol).

- Purity Assessment: HPLC with a C18 column (methanol/water mobile phase) and UV detection at 254 nm ensures >95% purity .

Basic: What are the solubility properties of this compound, and how do they impact reaction design?

Methodological Answer:

this compound is highly lipophilic due to the TMS group, rendering it soluble in non-polar solvents (e.g., dichloromethane, toluene) and sparingly soluble in polar solvents (e.g., methanol, water). This influences reaction design:

- Reaction Solvent Choice: Use anhydrous DCM or THF to enhance solubility.

- Workup Procedures: Liquid-liquid extraction with water/organic phases effectively isolates the compound.

- Crystallization: Hexane or ethyl acetate/hexane mixtures yield high-purity crystals .

Advanced: How can researchers evaluate the stability of this compound under varying experimental conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 50°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Acidic conditions may hydrolyze the TMS group, releasing benzhydrol.

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures.